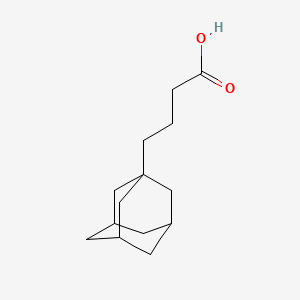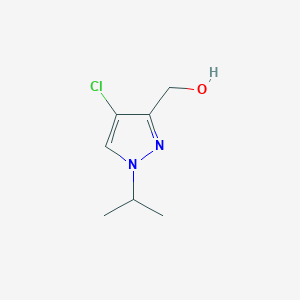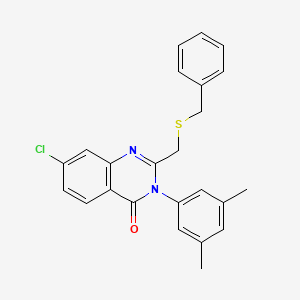
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, also known as CPODQA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has been studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including lung cancer, breast cancer, and liver cancer. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Mécanisme D'action
The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to activate the apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile in lab experiments is its potent anti-tumor activity against various cancer cell lines. However, one limitation is that it has not yet been tested in animal models, so its efficacy and safety in vivo are unknown.
Orientations Futures
There are several future directions for the research on (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile. One direction is to study its efficacy and safety in animal models, which will provide more information on its potential as a therapeutic agent. Another direction is to investigate its mechanism of action in more detail, which will help to identify potential targets for drug development. Furthermore, the development of new synthetic routes for this compound and its analogs may lead to the discovery of more potent and selective anti-cancer agents.
Méthodes De Synthèse
The synthesis of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves a multi-step process that starts with the reaction of 3-chloroaniline with ethyl acetoacetate to form 3-(3-chlorophenyl)-3-oxopropanenitrile. This intermediate is then reacted with 2-amino-3,4-dihydroquinazoline to form this compound. The final product is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O/c18-13-5-3-4-11(9-13)8-12(10-19)16-20-15-7-2-1-6-14(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDURJQJNDVPT-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

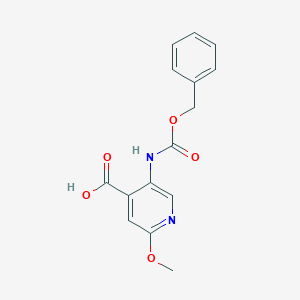
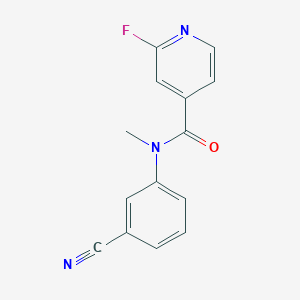
![7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2391887.png)
![tert-butyl N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)carbamate](/img/structure/B2391888.png)
![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2391889.png)
![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)

![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2391894.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2391895.png)


